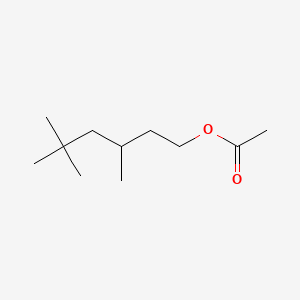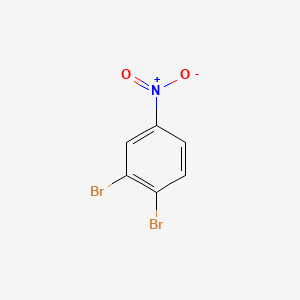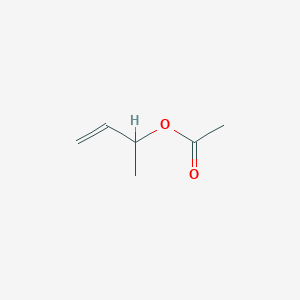
二乙基己酸铑(III)
描述
Rhodium(III) 2-ethylhexanoate is an organometallic compound with the chemical formula Rh[CH3(CH2)3CH(CH2CH3)COO]3. It is a coordination complex where rhodium is bonded to three 2-ethylhexanoate ligands. This compound is known for its applications in catalysis, particularly in hydroformylation reactions, which are essential in the production of aldehydes from alkenes .
科学研究应用
Rhodium(III) 2-ethylhexanoate is widely used in various scientific research fields:
Chemistry: As a catalyst in hydroformylation and hydrosilylation reactions.
Biology: In studies involving enzyme mimetics and bioinorganic chemistry.
Industry: Used in the production of fine chemicals, pharmaceuticals, and polymers.
作用机制
Target of Action
Rhodium(III) 2-ethylhexanoate is a rhodium compound that is particularly suitable for the preparation of rhodium solutions . It is used in various chemical reactions as a catalyst .
Mode of Action
Rhodium(III) 2-ethylhexanoate interacts with its targets by facilitating chemical reactions. As a catalyst, it speeds up the reaction rate without being consumed in the process .
Biochemical Pathways
Rhodium(III) 2-ethylhexanoate is involved in hydrosilylation reactions between vinyl and Si-H groups . It may be used for hydrosilylation reactions where enhanced resistance to poisons is desired .
Result of Action
The primary result of Rhodium(III) 2-ethylhexanoate’s action is the facilitation of chemical reactions. It enables reactions to proceed at a faster rate, thereby increasing the efficiency of the process .
Action Environment
The action of Rhodium(III) 2-ethylhexanoate can be influenced by various environmental factors. For instance, the presence of other chemicals, temperature, and pressure can affect its catalytic activity . It is supplied dissolved in an organic solvent , suggesting that it is stable in such environments.
生化分析
Biochemical Properties
Rhodium(III) 2-ethylhexanoate plays a significant role in biochemical reactions, particularly in catalysis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with hydrosilylation enzymes, facilitating the addition of silicon-hydrogen bonds to unsaturated organic compounds . The nature of these interactions often involves the formation of coordination complexes, where Rhodium(III) 2-ethylhexanoate acts as a catalyst, enhancing the reaction rate without being consumed in the process.
Cellular Effects
Rhodium(III) 2-ethylhexanoate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that Rhodium(III) 2-ethylhexanoate can induce apoptosis in cancer cells by activating caspase enzymes and promoting the cleavage of poly-ADP ribose polymerase (PARP) . Additionally, it can alter mitochondrial function, leading to changes in cellular energy metabolism and the production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of Rhodium(III) 2-ethylhexanoate involves its interaction with biomolecules at the molecular level. It can bind to DNA, proteins, and other cellular components, leading to enzyme inhibition or activation. For instance, Rhodium(III) 2-ethylhexanoate can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rhodium(III) 2-ethylhexanoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Rhodium(III) 2-ethylhexanoate remains stable under specific conditions but can degrade over time when exposed to light or high temperatures . Long-term exposure to Rhodium(III) 2-ethylhexanoate in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of Rhodium(III) 2-ethylhexanoate vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced catalytic activity and improved metabolic function. At high doses, Rhodium(III) 2-ethylhexanoate can cause toxic or adverse effects, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where specific dosages lead to significant changes in cellular and physiological responses .
Metabolic Pathways
Rhodium(III) 2-ethylhexanoate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by acting as a catalyst in biochemical reactions. For example, Rhodium(III) 2-ethylhexanoate can enhance the conversion of substrates to products in metabolic pathways, thereby affecting the overall metabolic balance within cells . Additionally, it can interact with key enzymes involved in energy production and redox regulation .
Transport and Distribution
The transport and distribution of Rhodium(III) 2-ethylhexanoate within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, Rhodium(III) 2-ethylhexanoate can bind to various cellular components, influencing its localization and accumulation. Studies have shown that Rhodium(III) 2-ethylhexanoate can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
Rhodium(III) 2-ethylhexanoate exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, Rhodium(III) 2-ethylhexanoate can localize to the mitochondria, where it influences mitochondrial function and energy metabolism . Additionally, it can be found in the nucleus, where it interacts with DNA and regulatory proteins to modulate gene expression .
准备方法
Synthetic Routes and Reaction Conditions: Rhodium(III) 2-ethylhexanoate is typically prepared by reacting an aqueous solution of an alkali salt of 2-ethylhexanoate with a rhodium(III) precursor. The rhodium(III) precursor can be rhodium(III) chloride solution, rhodium(III) chloride hydrate, or rhodium(III) nitrate. The mixture is heated for several hours, and after cooling, the rhodium(III) 2-ethylhexanoate is extracted from the aqueous solution using an alcohol or carboxylic acid that is immiscible in water .
Industrial Production Methods: The industrial production of rhodium(III) 2-ethylhexanoate involves similar synthetic routes but is optimized for higher yields and purity. The process ensures low concentrations of sodium, chloride, and rhodium(II) species, making it economically feasible on an industrial scale .
化学反应分析
Types of Reactions: Rhodium(III) 2-ethylhexanoate primarily undergoes catalytic reactions, including hydroformylation, hydrosilylation, and oxidation reactions.
Common Reagents and Conditions:
Hydroformylation: Involves the addition of a formyl group to an alkene in the presence of carbon monoxide and hydrogen.
Hydrosilylation: Involves the addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Involves the use of oxidizing agents to convert substrates into their oxidized forms.
Major Products:
Hydroformylation: Produces aldehydes.
Hydrosilylation: Produces organosilicon compounds.
Oxidation: Produces oxidized organic compounds.
相似化合物的比较
- Rhodium(III) acetate
- Rhodium(III) chloride
- Rhodium(III) nitrate
Comparison: Rhodium(III) 2-ethylhexanoate is unique due to its specific ligand environment, which provides distinct catalytic properties. Compared to rhodium(III) acetate and rhodium(III) chloride, rhodium(III) 2-ethylhexanoate offers enhanced solubility in organic solvents and improved catalytic efficiency in hydroformylation reactions .
属性
IUPAC Name |
2-ethylhexanoate;rhodium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H16O2.Rh/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTDZORNBFQUEA-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Rh+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45O6Rh | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80890789 | |
| Record name | Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20845-92-5 | |
| Record name | Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhodium tris(2-ethylhexanoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main advantage of the synthesis method described in the research paper for Rhodium(III) 2-ethylhexanoate?
A1: The research paper [] highlights a method for synthesizing Rhodium(III) 2-ethylhexanoate solutions that offers a higher space yield compared to previous methods. This means that the reaction produces a larger quantity of the desired product within a given reactor volume or time, making the process potentially more efficient and cost-effective. Additionally, the resulting solution has a lower content of sodium and chloride ions, which can be detrimental to the catalytic activity of Rhodium(III) 2-ethylhexanoate in certain applications.
Q2: What are the main applications of Rhodium(III) 2-ethylhexanoate?
A2: Rhodium(III) 2-ethylhexanoate is primarily known for its catalytic properties in hydroformylation reactions. [] This process is widely used in the chemical industry to produce aldehydes from alkenes, which are important intermediates in the synthesis of various products like plasticizers, detergents, and pharmaceuticals. The research paper specifically mentions the direct use of the synthesized Rhodium(III) 2-ethylhexanoate solution as a catalyst in hydroformylation reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-3'-methyl-2'-(phenylamino)-](/img/structure/B1583186.png)






